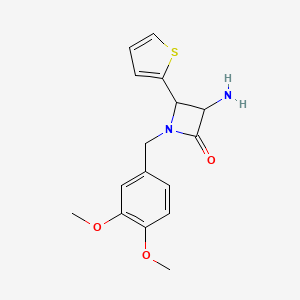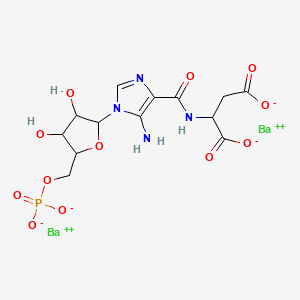
7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride is a chemical compound with the molecular formula C12H26Cl2F2N2 and a molecular weight of 307.2510 . This compound is characterized by the presence of a piperidine ring substituted with two fluorine atoms and an amine group attached to a heptane chain. It is commonly used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 4,4-difluoropiperidine with heptan-1-amine under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through crystallization or chromatography techniques .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon and platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological processes and pathways, particularly in the investigation of enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. It may also interact with receptor proteins, modulating signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Similar compounds to 7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride include:
2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine dihydrochloride: This compound has a shorter carbon chain but shares the same piperidine ring structure with fluorine substitutions.
4,4-Difluoropiperidin-3-amine dihydrochloride: Another related compound with a different substitution pattern on the piperidine ring.
The uniqueness of this compound lies in its specific heptane chain length and the positioning of the amine group, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C12H26Cl2F2N2 |
|---|---|
Peso molecular |
307.25 g/mol |
Nombre IUPAC |
7-(4,4-difluoropiperidin-1-yl)heptan-1-amine;dihydrochloride |
InChI |
InChI=1S/C12H24F2N2.2ClH/c13-12(14)6-10-16(11-7-12)9-5-3-1-2-4-8-15;;/h1-11,15H2;2*1H |
Clave InChI |
MQSIENBDXPONSX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(F)F)CCCCCCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine](/img/structure/B12076340.png)



![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B12076362.png)




![[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12076391.png)




